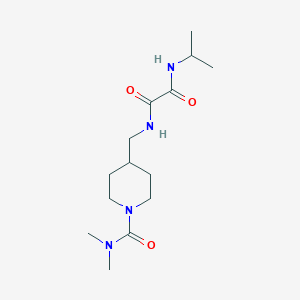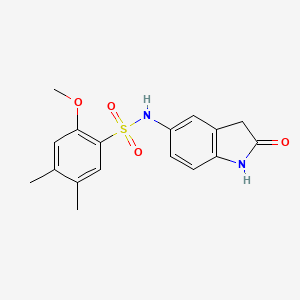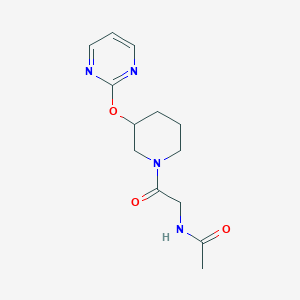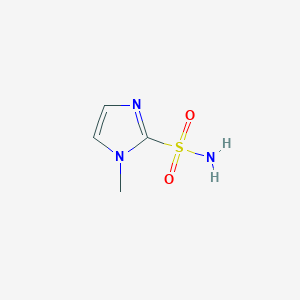
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The compound also has carbamoyl and oxalamide functional groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the stereochemistry of its atoms. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Scientific Research Applications
Intramolecular Pyridine-based Frustrated Lewis-pairs
Intramolecular interactions involving pyridine derivatives, such as the deprotonation and subsequent organolithium or -potassium compound formation, highlight the foundational chemistry enabling more complex molecules, including those related to N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide. These pyridine-based structures form monomeric B-N bonds, showcasing their potential in molecular engineering and synthesis applications (Körte et al., 2015).
Highly Potent Fluorescence-Tagged Receptor Ligands
The synthesis of various piperidine derivatives, including those with fluorescence tags, has proven effective in creating highly potent ligands for receptors like the histamine H3 receptor. Such compounds, starting from piperidine, display significant affinities and could serve as tools for understanding receptor bindings and interactions, pointing to the utility of this compound analogs in receptor studies (Amon et al., 2007).
Methyl Substitution on Piperidine Ring for Sigma Receptor Binding
Exploring the effects of methyl substitution on the piperidine ring has uncovered compounds with potent ligand characteristics for sigma(1) receptors, demonstrating the significance of structural modifications for selective binding and activity. Such research outlines the therapeutic potential and research applications of molecules structurally related to this compound in neuropharmacology and oncology (Berardi et al., 2005).
Synthesis and Characterization of Piperidine Analogs
The synthesis and characterization of piperidine analogs, including diphenylpyraline and its derivatives, highlight the ongoing research into novel compounds with potential medicinal applications. Such studies are crucial for understanding the chemical properties and potential therapeutic uses of compounds like this compound, indicating their roles in drug discovery (Weis et al., 2003).
Molecular Interaction Studies
Investigating the molecular interactions of specific antagonists with receptors, such as the CB1 cannabinoid receptor, has provided insights into binding dynamics and the development of pharmacophore models. This research underscores the importance of detailed molecular studies to understand and enhance the interactions of compounds, including those related to this compound, for therapeutic applications (Shim et al., 2002).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives have been found to exhibit various biological activities, including anticancer and antimalarial effects . The exact interaction with its targets and the resulting changes would depend on the specific biological activity of the compound.
Biochemical Pathways
For instance, some piperidine derivatives have shown potential anticancer activity through apoptosis induction , and others have shown antimalarial activity .
Result of Action
Some piperidine derivatives have shown potential anticancer activity through apoptosis induction , and others have shown antimalarial activity . The exact effects would depend on the specific biological activity of the compound.
Properties
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O3/c1-10(2)16-13(20)12(19)15-9-11-5-7-18(8-6-11)14(21)17(3)4/h10-11H,5-9H2,1-4H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOWBCLQYBTRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride](/img/structure/B2921050.png)



![N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2921056.png)


![N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2921060.png)


![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-ethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2921064.png)
![2-chloro-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2921067.png)

![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2921072.png)
